methyl 3-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H26FN5O4S and its molecular weight is 499.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 499.16895366 g/mol and the complexity rating of the compound is 809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include piperazine derivatives and other functional groups that facilitate the formation of the tetrahydroquinazoline core. The presence of the 2-fluorophenyl group is significant as it can influence the compound's biological activity by modulating interactions with biological targets.
The molecular structure can be represented as follows:
This structure features a tetrahydroquinazoline ring system, which is known for its diverse pharmacological properties.
Antidepressant and Anxiolytic Effects
Recent studies have highlighted the potential antidepressant and anxiolytic effects of compounds containing the piperazine moiety. For instance, derivatives similar to this compound have shown promising results in inhibiting monoamine oxidase (MAO) enzymes. Inhibitors of MAO-A and MAO-B are particularly relevant in treating mood disorders due to their role in serotonin and norepinephrine metabolism.
A study indicated that related compounds exhibited IC50 values in the low micromolar range, suggesting strong inhibitory activity against MAO-B, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Anticancer Activity
The anticancer potential of this class of compounds has also been explored. For example, certain derivatives have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism often involves inducing apoptosis through the activation of specific signaling pathways .
Data Table: Biological Activity Overview
Activity | Target | IC50 Value (µM) | Selectivity |
---|---|---|---|
MAO-B Inhibition | Monoamine Oxidase | 0.013 | High |
Cytotoxicity | Cancer Cell Lines | Varies (27.05 - 120.6) | Selective |
Antidepressant | Neurotransmitter Levels | Not quantified | Potentially effective |
Case Studies
- Case Study on Antidepressant Activity : A compound structurally related to this compound demonstrated significant antidepressant-like effects in animal models. The study utilized behavioral tests such as the forced swim test (FST) and tail suspension test (TST), showing reduced immobility times compared to control groups.
- Case Study on Anticancer Efficacy : Another investigation focused on a derivative's ability to induce apoptosis in breast cancer cell lines. Flow cytometry analysis revealed increased rates of early apoptosis in treated cells compared to untreated controls, indicating a mechanism that could be exploited for therapeutic development.
Properties
IUPAC Name |
methyl 3-[2-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O4S/c1-34-23(33)16-6-7-17-19(14-16)27-24(35)30(22(17)32)15-21(31)26-8-9-28-10-12-29(13-11-28)20-5-3-2-4-18(20)25/h2-7,14H,8-13,15H2,1H3,(H,26,31)(H,27,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKHEYNWPYZXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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